molecular formula C32H44N6O7 B12115700 cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]

cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]

Cat. No.: B12115700
M. Wt: 624.7 g/mol
InChI Key: KHRTUHCOJNQEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] is a cyclic peptide composed of the amino acids aspartic acid, proline, isoleucine, leucine, and tryptophan. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often facilitated by coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] can undergo various chemical reactions, including:

    Oxidation: Oxidation of tryptophan residues can occur under oxidative conditions.

    Reduction: Reduction reactions may target disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can modify side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Pro]
  • Cyclo[DL-Phe-DL-Pro-DL-Val-DL-Pro]
  • Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]

Uniqueness

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] is unique due to its specific amino acid composition, which imparts distinct physicochemical properties and biological activities. Its stability and resistance to degradation make it particularly valuable in therapeutic and industrial applications.

Properties

IUPAC Name

2-[12-butan-2-yl-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRTUHCOJNQEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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